N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide
Description
Properties
IUPAC Name |
N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLLWWUXYWFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-b]quinoline-2-carboxylic acid with methanesulfonyl chloride to form the corresponding methanesulfonyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thienoquinoline derivatives, including N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, as selective inhibitors for various types of cancer. Notably, research has shown that thienoquinoline compounds can inhibit RET kinase, which is associated with aggressive forms of medullary thyroid cancer (MTC) due to gain-of-function mutations.
Case Study: RET Kinase Inhibition
A study conducted on thienoquinoline derivatives demonstrated their ability to inhibit the RET kinase effectively. The synthesized compounds were evaluated for their antiproliferative properties against the MTC cell line TT(C634R). The results indicated that several derivatives exhibited significant anticancer activity with IC50 values in the micromolar range, suggesting their potential as therapeutic agents against RET-driven cancers .
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| 6a | < 100 | RET Kinase |
| 6b | 3-45 | RET Kinase |
| 6c | < 100 | RET Kinase |
| 6d | < 100 | RET Kinase |
Other Biological Activities
Beyond its anticancer properties, thienoquinoline derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies suggest that thienoquinoline compounds may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : There is emerging evidence indicating that these compounds could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary research suggests that thienoquinoline derivatives might exhibit neuroprotective properties, warranting further investigation into their role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogous derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s methanesulfonohydrazide group improves aqueous solubility compared to non-sulfonated analogues. However, ester/carbonate-modified thienopyridines (e.g., ethyl 2-carboxylate) exhibit even higher solubility due to ionizable groups .
- Metabolic Stability: Fluorinated derivatives (e.g., N′-(4-fluorobenzoyl)thienoquinoline) resist oxidative metabolism, prolonging half-life in vivo. In contrast, the target compound’s sulfonamide may undergo faster renal clearance .
- Crystal Packing: Thieno[2,3-b]pyridines with bulky substituents (e.g., bromobenzofuran) exhibit disrupted crystal packing, enhancing dissolution rates. The target compound’s planar thienoquinoline core may form stable crystals, requiring formulation optimization .
Key Research Findings and Implications
Anti-Proliferative Optimization: Ester/carbonate prodrug modifications in thienopyridines (e.g., ethyl 2-carboxylate) increase bioavailability by 40–60% compared to sulfonohydrazide derivatives, suggesting structural tuning for oncology applications .
Antimicrobial Potency: Methanesulfonohydrazide derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming benzofuran-quinoline hybrids (MIC 10–20 µg/mL) .
SAR Insights : Electron-withdrawing groups (e.g., –SO2, –F) enhance target binding affinity but may reduce solubility, necessitating a balance in drug design .
Biological Activity
N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide (CAS: 692260-15-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C13H11N3O3S2, with a molecular weight of 321.38 g/mol. The compound features a thienoquinoline structure that is known for its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.
Case Study: Anticancer Efficacy
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains.
Study Findings:
- Bacterial Inhibition :
Comparative Biological Activity Table
| Activity Type | Compound Name | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | This compound | <10 | - |
| Antimicrobial | This compound | - | 5–25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling thieno[2,3-b]quinoline-2-carboxylic acid derivatives with methanesulfonohydrazide. Key steps include:
- Cyclocondensation : Use of thiophene and quinoline precursors under reflux with catalysts like acetic acid .
- Hydrazide Formation : Reaction with hydrazine hydrate in ethanol, monitored by TLC .
- Yield Optimization : Adjusting temperature (70–90°C), solvent polarity (DMF/ethanol mixtures), and stoichiometric ratios (1:1.2 for hydrazide to carbonyl reactant) .
- Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹, S=O ~1350 cm⁻¹), ¹H/¹³C NMR (quinoline protons δ 7.5–8.8 ppm, sulfonohydrazide NH ~10.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 385.1) .
- X-ray Crystallography : Resolves thienoquinoline fused-ring geometry and sulfonohydrazide conformation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Protocols :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; IC₅₀ <50 µg/mL suggests potency) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; compare to doxorubicin) .
- Enzyme Inhibition : Kinase or protease assays (e.g., COX-2 inhibition via fluorometric methods) .
Advanced Research Questions
Q. How does the electronic configuration of the thienoquinoline core influence its reactivity and bioactivity?
- Mechanistic Insight :
- Electron-Deficient Quinoline : Enhances electrophilic substitution at the 2-position, facilitating hydrazide coupling .
- Sulfur Participation : Thiophene’s π-electrons stabilize charge-transfer complexes with biological targets (e.g., DNA intercalation) .
- Computational Support : DFT studies show HOMO-LUMO gaps (~4.1 eV) correlate with redox-mediated antitumor activity .
Q. What strategies resolve contradictions in bioactivity data between analogs (e.g., varying substituents on the sulfonohydrazide group)?
- Comparative Analysis :
- Structural-Activity Table :
| Substituent | LogP | MIC (µg/mL) | IC₅₀ (HeLa, µM) |
|---|---|---|---|
| -SO₂NH₂ | 1.2 | 12.5 | 8.3 |
| -SO₂CH₃ | 1.8 | 25.0 | 15.7 |
- Hypothesis Testing : Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity, lowering antimicrobial potency .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Computational Workflow :
- Docking Studies : AutoDock Vina for target binding (e.g., EGFR kinase; binding energy ≤-8.5 kcal/mol) .
- ADMET Prediction : SwissADME for bioavailability (TPSA <90 Ų, LogP <3.5) .
- Case Study : Introducing a trifluoromethyl group improved metabolic stability (t₁/₂ from 2.1 to 5.7 hrs in rat liver microsomes) .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Scale-Up Issues :
- Exothermic Reactions : Use jacketed reactors with controlled cooling .
- Byproduct Formation : Optimize solvent (switch from ethanol to DMF for higher solubility) .
- Process Analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Q. How to address low reproducibility in biological assays?
- Standardization :
- Cell Line Authentication : STR profiling to avoid contamination .
- Assay Controls : Include reference inhibitors (e.g., streptomycin for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
